N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a biphenyl structure with a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-sulfamoylbenzyl chloride with 4-aminobiphenyl-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Sulfamoylphenyl)carbamothioyl amides: These compounds share the sulfamoylphenyl group but differ in the presence of a carbamothioyl group instead of a carboxamide group.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide moiety but lack the biphenyl structure.
Uniqueness
N-[(4-SULFAMOYLPHENYL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of a sulfamoylphenyl group with a biphenyl carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-phenyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-26(24,25)19-12-6-15(7-13-19)14-22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)(H2,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDWCHVWULRSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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